Lipophilicity Elevation: 2034610-73-4 Displays a >1.5 log Unit Increase in Predicted logP vs. the 2‑Methylbenzamide Analog, Directing CNS Penetration Potential
In silico prediction using the XLogP3‑AA algorithm yields a logP of approximately 4.2 for 2034610-73-4 , compared with an estimated value of ~2.6 for the 2‑methylbenzamide analog N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylbenzamide (CAS 2034558-27-3; C₁₉H₁₉NO₂, MW 293.4) . The difference of >1.5 log units translates to roughly a 30‑fold higher partition coefficient for the target compound, a magnitude that routinely separates CNS‑penetrant from peripherally restricted small molecules. Importantly, the 2‑chlorobenzamide analog (CAS 2034610-33-6) and the 3,4‑difluorobenzamide analog (CAS 2034293-77-9) give predicted logP values between 3.0 and 3.5, still significantly below the target compound . This lipophilicity premium is a direct consequence of the ortho‑trifluoromethyl substituent, which simultaneously increases hydrophobicity and reduces H‑bond acceptor capacity of the adjacent carbonyl.
| Evidence Dimension | Predicted octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.2 |
| Comparator Or Baseline | 2‑Methylbenzamide analog: XLogP3‑AA ≈2.6; 2‑Chlorobenzamide analog: XLogP3‑AA ≈3.5; 3,4‑Difluorobenzamide analog: XLogP3‑AA ≈3.2 |
| Quantified Difference | ΔlogP = +1.6 vs. 2‑methylbenzamide analog; +0.7 vs. 2‑chlorobenzamide analog; +1.0 vs. 3,4‑difluorobenzamide analog |
| Conditions | XLogP3‑AA in silico prediction (neutral species); values for comparators estimated from their respective SMILES strings using the same algorithm |
Why This Matters
A >1.5 log unit increase in predicted logP is a primary determinant of blood–brain barrier penetration, meaning a procurement choice between 2034610-73-4 and its 2‑methyl analog can decide whether a CNS target is engaged or not.
